![molecular formula C15H17NO3 B5878968 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as spiroindoline-2'-one, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one involves its ability to bind to specific sites on proteins involved in PPIs, leading to the disruption of the interaction between the proteins. This disruption can lead to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and proliferation. The precise mechanism of action of 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one is still under investigation and requires further research.
Biochemical and Physiological Effects
Studies have shown that 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one can inhibit cancer cell growth and proliferation in vitro and in vivo. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one has been reported to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Spiroindoline-2'-one has several advantages for lab experiments, including its reproducible synthesis method and its ability to modulate PPIs involved in cancer progression. However, 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one has limitations, including its low solubility and stability, which can affect its efficacy and bioavailability. Additionally, further research is required to determine its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
For 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one include the development of more potent and selective analogs, the investigation of its toxicity and pharmacokinetic properties, and its application in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, the identification of new PPI targets and the development of novel screening methods for PPI inhibitors can lead to the discovery of more effective drugs for the treatment of cancer and other diseases.
Synthesemethoden
Spiroindoline-2'-one can be synthesized through a multistep process involving the reaction of indole-2-carboxylic acid with allyl bromide, followed by the reaction with 1,3-dioxolane-2-one. The final product can be obtained through purification and isolation processes. The synthesis of 1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-onee-2'-one has been reported in several studies, indicating its reproducibility and reliability.
Wissenschaftliche Forschungsanwendungen
Spiroindoline-2'-one has shown potential in drug discovery and development due to its ability to modulate protein-protein interactions (PPIs). PPIs play a crucial role in many biological processes, and their dysregulation is associated with various diseases, including cancer, neurodegenerative disorders, and viral infections. Spiroindoline-2'-one has been shown to inhibit PPIs involved in cancer progression, such as MDM2-p53 and BRD4-BET, making it a promising candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
4',7'-dimethyl-1'-prop-2-enylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-7-16-13-11(3)6-5-10(2)12(13)15(14(16)17)18-8-9-19-15/h4-6H,1,7-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAPVTQFJDSDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C(=O)C23OCCO3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

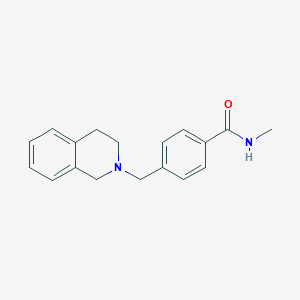
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)
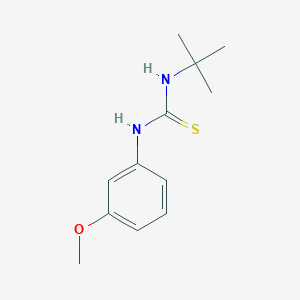
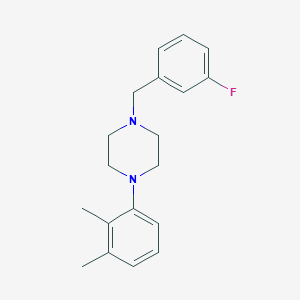
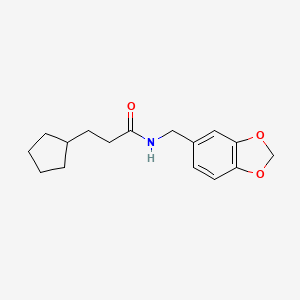
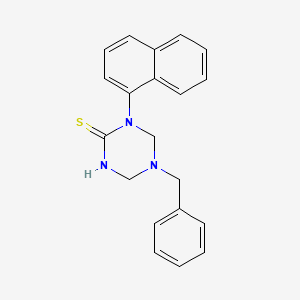
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)
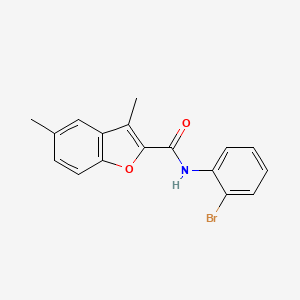
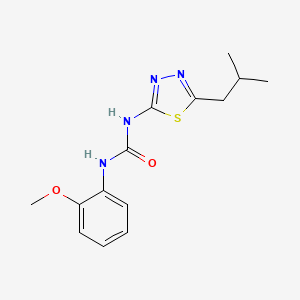
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)
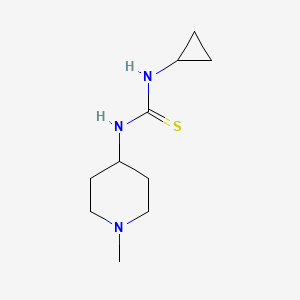
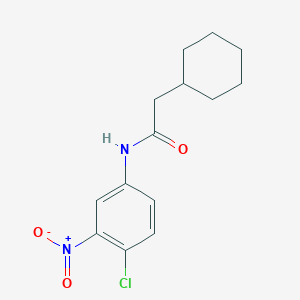
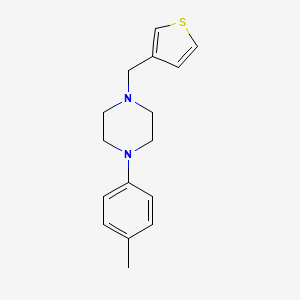
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)